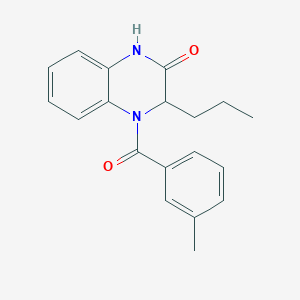

4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

Description

4-(3-Methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a dihydroquinoxalinone core substituted with a 3-methylbenzoyl group at position 4 and a propyl chain at position 3. The quinoxalinone scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research due to its ability to interact with biological targets like kinases and DNA .

Properties

IUPAC Name |

4-(3-methylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-7-17-18(22)20-15-10-4-5-11-16(15)21(17)19(23)14-9-6-8-13(2)12-14/h4-6,8-12,17H,3,7H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYXPTICMYKQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can be achieved through a multi-step process involving the following key steps:

Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone, under acidic conditions.

Introduction of the 3-Methylbenzoyl Group: The 3-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.

Alkylation with Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide and a strong base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and propyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinoxaline derivatives with varying degrees of oxidation.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted quinoxalinone derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that quinoxalinone derivatives exhibit significant anticancer properties. For instance, a series of quinoxaline derivatives were synthesized and tested against A431 human epidermoid carcinoma cells, revealing notable inhibitory effects on cell viability. The structure-activity relationship (SAR) demonstrated that specific substitutions enhance biological activity, making these compounds promising candidates for cancer therapy .

- Antimicrobial Properties

-

Neurological Applications

- Compounds within the quinoxalinone series have been studied for their interaction with the GABAA receptor complex. Some derivatives have shown high affinity and varying efficacy, indicating potential use as anxiolytics or anticonvulsants. Notably, some analogs exhibited greater intrinsic activity than established drugs like diazepam .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of synthesized quinoxaline derivatives demonstrated that specific modifications led to increased potency against A431 cells. The most effective compound in this study inhibited Stat3 phosphorylation, a key pathway in cancer progression .

Case Study 2: Antimicrobial Screening

Another research effort involved screening various quinoxalinone derivatives against a panel of microbial strains. The results indicated that certain compounds exhibited selective toxicity towards pathogenic bacteria while sparing non-pathogenic strains, highlighting their potential for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target bacterial enzymes and proteins involved in cell division and metabolism.

Pathways Involved: It may inhibit key pathways in bacterial cell wall synthesis and DNA replication, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related quinoxalinone derivatives are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

The 3-methylbenzoyl group balances steric bulk and π-π stacking capability, contrasting with the electron-withdrawing dichlorobenzoyl group in , which may improve target binding but raise toxicity risks .

Thermal and Solubility Properties :

- The 3-methyl derivative () has a melting point of 138–141°C and solubility in chloroform, suggesting the target compound may exhibit similar behavior due to shared core structure .

- Halogenated analogs (e.g., ) likely have higher melting points due to stronger intermolecular forces but reduced aqueous solubility .

Biological Activity :

- The 3-methyl derivative () demonstrates explicit anticancer activity, while halogenated variants () are explored for agrochemical uses, reflecting substituent-driven functional divergence .

- The target compound’s propyl chain may confer metabolic stability over shorter alkyl chains, a hypothesis supported by studies on alkyl chain length in drug design .

Research Findings and Data Gaps

- Synthetic Routes: Analogous compounds (e.g., ’s quinazolinones) are synthesized via Pd-catalyzed cross-coupling, suggesting viable pathways for the target compound’s production .

- Toxicity Considerations : Chlorinated derivatives () may pose higher toxicity, whereas the target compound’s methyl and propyl groups likely reduce such risks .

- Unreported Data : Specific pharmacokinetic parameters (e.g., IC₅₀, half-life) for the target compound remain unstudied, necessitating further research.

Biological Activity

4-(3-Methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a compound belonging to the quinoxaline family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of quinoxaline derivatives typically involves various methods, including microwave-assisted reactions and eco-friendly catalytic processes. For example, a study demonstrated the synthesis of quinoxalines using bismuth nitrate as a catalyst, which provided a green approach to producing these compounds while evaluating their biological activities against cancer cell lines such as A431 human epidermoid carcinoma cells .

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit significant cytotoxic activity against various cancer cell lines. Notably, compounds similar to this compound have demonstrated inhibitory effects on cell viability. For instance, studies found that certain quinoxalinones had IC50 values as low as 10.46 μM against HeLa cells . This suggests that the compound may possess similar anticancer properties.

The mechanisms by which quinoxaline derivatives exert their biological effects often involve the inhibition of key cellular pathways. Some studies indicate that these compounds can inhibit Stat3 phosphorylation/activation in cancer cells, which is crucial for tumor growth and survival . Additionally, other derivatives have shown promising results in inhibiting topoisomerase II activity, a common target for anticancer drugs .

Case Studies

Pharmacological Applications

Beyond anticancer properties, quinoxaline derivatives are being investigated for their potential in treating other diseases. Their broad-spectrum antiprotozoal activities have been highlighted in studies examining their effects on Plasmodium falciparum and Leishmania donovani . The selectivity index of certain derivatives indicates their potential as therapeutic agents with minimal toxicity.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone?

A robust approach involves multi-step synthesis starting from substituted nitrobenzenes and amino acids. For example, asymmetric synthesis using L-α-alanine and dibromonitrobenzene derivatives can yield enantiomerically pure intermediates. Key steps include cyclization under acidic conditions and purification via recrystallization or chromatography. Optical purity can be confirmed using polarimetry or chiral HPLC .

Q. How can the structural integrity of synthesized quinoxalinone derivatives be validated?

Characterization should combine spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.

- X-ray crystallography for unambiguous determination of asymmetric centers (e.g., in 3,4-dihydroquinoxalinones) .

- HPLC with UV detection to assess purity (>95% recommended) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of quinoxalinone derivatives?

- Forced-swimming test (FST) : Measure immobility time reduction in mice at 1–30 mg/kg (oral) to evaluate antidepressant-like activity. Single-dose FST can differentiate rapid-onset effects from traditional antidepressants requiring repeated dosing .

- Sigma receptor binding assays : Use radioligands like [³H]DTG to quantify affinity. Competitive binding with antagonists (e.g., BMY14802) confirms agonist/antagonist profiles .

Advanced Research Questions

Q. How can computational methods like DFT optimize the reactivity of quinoxalinone derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselective functionalization. For example, protonation of the quinoxaline ring enhances reactivity toward nucleophilic radicals, guiding strategies for regioselective substitutions (e.g., using CAN/NHPI systems) .

Q. What methodologies resolve contradictions between in vitro and in vivo pharmacological data?

- Dose-response profiling : Compare single vs. repeated dosing (e.g., 30 mg/kg × 4 days) to assess delayed efficacy .

- Receptor antagonism studies : Pre-treat with sigma antagonists (e.g., rimcazole) to validate receptor-mediated mechanisms in vivo .

- Metabolic stability assays : Use liver microsomes or bacterial models (e.g., Streptomyces badius) to identify active metabolites contributing to discrepancies .

Q. How can regioselective functionalization be achieved in quinoxalinone derivatives?

Radical-based methods offer high regioselectivity. For example:

- Cerium ammonium nitrate (CAN)/N-hydroxyphthalimide (NHPI) systems generate carbamoyl radicals for Friedel-Crafts-like substitutions at electron-deficient positions .

- Acid-catalyzed air oxidation of 3-aryl-3,4-dihydro-2(1H)-quinoxalinones under controlled conditions avoids unwanted byproducts .

Q. What strategies improve metabolic stability while retaining sigma receptor affinity?

- Isosteric replacements : Substitute metabolically labile groups (e.g., propyl chains) with bioisosteres (e.g., cyclopropyl).

- Deuterium incorporation : Stabilize vulnerable C-H bonds (e.g., α to carbonyl groups) to slow oxidative degradation .

- In silico ADMET modeling : Predict metabolic hotspots using software like Schrödinger’s QikProp .

Data Contradiction Analysis

Q. How to address variability in reported metabolic pathways of quinoxalinones?

Metabolic outcomes depend on model systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.